4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate
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Overview
Description
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a quinoxaline moiety attached to a benzyl group, which is further connected to a 3-methyl-4-nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the condensation and esterification steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate can undergo several types of chemical reactions:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), benzyl chloride.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-(2-quinoxalinyl)benzyl 3-methyl-4-aminobenzoate.
Substitution: Various benzyl-substituted quinoxaline derivatives.
Hydrolysis: 4-(2-quinoxalinyl)benzyl alcohol and 3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities and exhibit similar biological activities.
Nitrobenzoate Esters: Compounds such as methyl 4-nitrobenzoate and ethyl 3-nitrobenzoate are structurally related and used in similar applications.
Uniqueness
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential for novel therapeutic agents .
Properties
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-15-12-18(10-11-22(15)26(28)29)23(27)30-14-16-6-8-17(9-7-16)21-13-24-19-4-2-3-5-20(19)25-21/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGMFKZPGVAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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